L-ERYTHRONO-1,4-LACTONE chemical properties
L-ERYTHRONO-1,4-LACTONE chemical properties
An In-depth Technical Guide to the Chemical Properties of L-Erythrono-1,4-lactone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of L-Erythrono-1,4-lactone, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, stability, biological significance—particularly as an enzyme inhibitor—and the analytical methodologies crucial for its study. The narrative emphasizes the causal relationships behind experimental choices, providing actionable insights for laboratory applications.
Molecular Identity and Physicochemical Landscape
L-Erythrono-1,4-lactone is a naturally occurring gamma-butyrolactone, a class of organic compounds characterized by a five-membered ring containing an ester group.[1][2] Its structure is deceptively simple, featuring two hydroxyl groups that impart significant polarity and stereochemical identity, which are critical to its biological function.
Caption: Chemical structure of L-Erythrono-1,4-lactone.
The molecule's high water solubility and negative logP value are direct consequences of its multiple polar functional groups (two hydroxyls and one ester), which favor partitioning into aqueous phases. This is a critical consideration for drug development professionals designing delivery systems or cellular assays.
| Property | Value | Source |
| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [2] |
| Synonyms | L-Erythronic acid gamma-lactone | [3] |
| Molecular Formula | C₄H₆O₄ | [1] |
| Average Molecular Weight | 118.088 g/mol | |
| CAS Number | 23732-40-3 | [3] |
| Predicted Water Solubility | 1240 g/L | [2] |
| Predicted logP | -1.7 | [2] |
| Predicted pKa (Strongest Acidic) | 11.66 (hydroxyl group) | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Polar Surface Area | 66.76 Ų | [2] |
Synthesis, Stability, and Handling Considerations
Formation and Synthesis
L-Erythrono-1,4-lactone exists in equilibrium with its open-chain form, L-erythronic acid. The lactone is readily formed from the acid, especially under acidic conditions, a phenomenon known as lactonization.[2] This is a crucial point for analytical chemists, as sample preparation methods (e.g., acidification during extraction) can artificially generate the lactone from the parent acid, leading to inaccurate quantification.
Biosynthetically, it can arise from the oxidation of ascorbic acid or through pathways involving L-serine and erythrose 4-phosphate.[3] In the laboratory, syntheses often rely on the oxidation of corresponding sugars or the degradation of more complex precursors like D-ribono-1,4-lactone.[3][4]
Chemical Stability and Degradation Profile
The stability of the lactone ring is a key parameter for its use as a therapeutic agent or research tool. The ester linkage is susceptible to hydrolysis, particularly under basic conditions, which will open the ring to form the corresponding carboxylate salt of L-erythronic acid.
Expert Insight: When designing formulation studies or long-term experiments, it is imperative to control the pH. Buffering solutions to a neutral or slightly acidic pH (e.g., pH 4-6) will favor the lactone form and minimize hydrolytic degradation.
A forced degradation study is essential to understand its intrinsic stability. The workflow below outlines a standard approach compliant with ICH guidelines.[5]
Caption: Workflow for forced degradation stability testing.
Protocol: Purification by Sublimation
For obtaining high-purity L-Erythrono-1,4-lactone, sublimation is an effective technique that avoids solvents and thermal degradation associated with distillation. This protocol is adapted from methodologies used for similar small, crystalline lactones.[4]
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Preparation: Place the crude, dry L-Erythrono-1,4-lactone solid into the bottom of a sublimation apparatus.
-
Assembly: Insert the cold finger and ensure a tight seal. Connect the apparatus to a high-vacuum pump (<1 mmHg). Connect the cold finger to a circulating chiller set to a low temperature (e.g., 0-5°C).
-
Sublimation: Gently heat the bottom of the apparatus using a heating mantle or oil bath (e.g., to 55-65°C). The precise temperature should be just below the melting point to maximize the rate of sublimation without melting the solid.
-
Collection: The pure lactone will sublime from a solid to a gas and then deposit as fine crystals on the cold finger. Allow the process to run for several hours until a sufficient amount of crystalline product has formed.
-
Recovery: Turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.
Biological Activity and Drug Development Potential
While the lactone functional group is associated with a wide array of biological activities, the most well-defined target for L-Erythrono-1,4-lactone is its inhibitory action on D-sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase).[6]
Mechanism of Action & Therapeutic Relevance: Sorbitol dehydrogenase is the second enzyme in the polyol pathway, which converts sorbitol to fructose. In hyperglycemic conditions, such as diabetes, flux through this pathway is significantly increased. The accumulation of sorbitol and subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and cataracts. By inhibiting sorbitol dehydrogenase, L-Erythrono-1,4-lactone can modulate this pathway, making it a valuable lead compound for developing drugs to treat these conditions.
Caption: Inhibition of the Polyol Pathway by L-Erythrono-1,4-lactone.
Protocol: In Vitro Sorbitol Dehydrogenase Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of L-Erythrono-1,4-lactone. The assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0-9.0.[7]
-
Substrate Solution: 100 mM D-sorbitol in Assay Buffer.
-
Cofactor Solution: 10 mM NAD⁺ in Assay Buffer.
-
Enzyme Solution: Recombinant human sorbitol dehydrogenase (SDH) diluted in Assay Buffer to a working concentration (determine empirically to give a linear reaction rate for ~10-15 min).
-
Inhibitor Stock: 100 mM L-Erythrono-1,4-lactone in Assay Buffer. Prepare serial dilutions to cover a range from 100 mM to 1 µM.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
140 µL of Assay Buffer.
-
20 µL of Substrate Solution (D-sorbitol).
-
10 µL of Inhibitor solution (or buffer for control).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding:
-
20 µL of Cofactor Solution (NAD⁺).
-
10 µL of Enzyme Solution (SDH).
-
-
Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (slope).
-
Normalize the velocities to the uninhibited control (0% inhibition for control, 100% inhibition for no enzyme).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Analytical Methodologies
Accurate detection and quantification are paramount. Due to its high polarity and lack of a strong chromophore, direct analysis can be challenging.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for analysis but requires the analyte to be volatile and thermally stable. L-Erythrono-1,4-lactone, with its free hydroxyl groups, is not suitable for direct GC analysis. It must first be derivatized.
Causality: Derivatization, typically silylation, replaces the acidic protons of the hydroxyl groups with bulky, non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[8][9] This dramatically increases the molecule's volatility and thermal stability while producing characteristic fragmentation patterns in the mass spectrometer, aiding in identification.
Protocol: GC-MS Analysis via Silylation
-
Sample Preparation:
-
Place 50-100 µg of a dried sample of L-Erythrono-1,4-lactone into a 2 mL GC vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or BSTFA + 1% TMCS) and 100 µL of a dry solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Scan Range: 50-500 m/z.
-
-
Data Interpretation:
-
The resulting di-TMS derivative of L-Erythrono-1,4-lactone will have a molecular weight of 262.45 g/mol .[8]
-
Identify the compound by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).
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Conclusion
L-Erythrono-1,4-lactone is more than a simple sugar derivative; it is a stereochemically defined molecule with significant potential in drug discovery, particularly in the context of metabolic diseases. Its chemical properties—high polarity, pH-dependent stability, and ability to inhibit key enzymes like sorbitol dehydrogenase—define its challenges and opportunities. A thorough understanding of its reactivity, coupled with robust analytical methods for its characterization and quantification, is essential for any researcher or drug development professional seeking to unlock its therapeutic promise.
References
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Human Metabolome Database. (2023). Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]
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Krzemińska, M., et al. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 27(19), 6643. Available at: [Link]
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FooDB. (2015). Showing Compound Erythrono-1,4-lactone (FDB021972). Retrieved from [Link]
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NIST. (n.d.). Erythronic acid, 1,4-lactone, TMS. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73807752, Erythrono-1,4-lactone, 2TBDMS derivative. Retrieved from [Link]
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mzCloud. (2014). Erythrono 1 4 lactone. Retrieved from [Link]
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Zhang, X., et al. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Applied Microbiology and Biotechnology, 108(1), 1-13. Available at: [Link]
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Hough, L., & Richardson, A. C. (1962). DEGRADATION OF D-RIBONO-1 → 4-LACTONE TO D-ERYTHRONO-1 → 4-LACTONE. Canadian Journal of Chemistry, 40(6), 1178-1180. Available at: [Link]
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ResearchGate. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Retrieved from [Link]
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Reddy, B. K., & Kumar, L. (2012). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. ISRN Pharmaceutics, 2012, 854897. Available at: [Link]
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